molecular formula C23H18N4O5 B15011773 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311318-13-5

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15011773
CAS No.: 311318-13-5
M. Wt: 430.4 g/mol
InChI Key: OJFZFWYDTPUORK-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline-carbonitrile family, characterized by a bicyclic framework substituted with electron-rich and electron-deficient aromatic groups. The benzo[d][1,3]dioxol-5-yl (piperonyl) group contributes electron-donating properties, while the 3-nitrophenyl group introduces strong electron-withdrawing effects. The compound’s synthesis typically involves multicomponent reactions (MCRs), as seen in structurally related derivatives .

Properties

CAS No.

311318-13-5

Molecular Formula

C23H18N4O5

Molecular Weight

430.4 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H18N4O5/c24-11-16-21(13-7-8-19-20(9-13)32-12-31-19)22-17(5-2-6-18(22)28)26(23(16)25)14-3-1-4-15(10-14)27(29)30/h1,3-4,7-10,21H,2,5-6,12,25H2

InChI Key

OJFZFWYDTPUORK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1

Origin of Product

United States

Preparation Methods

Four-Component Condensation

The most widely reported method involves a one-pot MCR of:

  • 3-Nitrobenzaldehyde (1.0 equiv)
  • 1,3-Benzodioxole-5-carbaldehyde (1.0 equiv)
  • Malononitrile (1.2 equiv)
  • Ammonium acetate (2.0 equiv)

Catalyst : [H₂-DABCO][HSO₄]₂ ionic liquid (30 mg per 0.5 mmol aldehyde).
Conditions : Ethanol solvent, room temperature, 15–20 min reaction time.
Yield : 76–98%.

Mechanism :

  • Knoevenagel condensation between aldehyde and malononitrile forms α,β-unsaturated nitrile.
  • Michael addition of 1,3-dicarbonyl enolate to the nitrile intermediate.
  • Cyclization and tautomerization yield the hexahydroquinoline core.
Parameter Value Source
Reaction time 15–20 min
Catalyst loading 6 mol%
Isolated yield 98%

Hantzsch-Type Reaction Modifications

Triton X-100 Micellar Media

A surfactant-assisted protocol improves solubility and reaction kinetics:

  • Dimedone (1.0 equiv)
  • 3-Nitrobenzaldehyde (1.0 equiv)
  • Ethyl acetoacetate (1.0 equiv)
  • Ammonium acetate (2.5 equiv)

Conditions : Triton X-100 (20 mol%), H₂O, 25°C, 30–60 min.
Yield : 92–98%.

Advantages :

  • Avoids toxic organic solvents.
  • Reduces purification steps via precipitation.

Acid-Catalyzed Cyclocondensation

ZrOCl₂·8H₂O Catalysis

Zirconium oxychloride octahydrate enables high regioselectivity:

  • 1,3-Cyclohexanedione (1.0 equiv)
  • 3-Nitrobenzaldehyde (1.0 equiv)
  • Malononitrile (1.2 equiv)
  • Ammonium acetate (2.0 equiv)

Conditions : 83.75°C, 0.15 mol% catalyst, 45 min.
Yield : 89%.

Key observation : Excessively high temperatures (>90°C) degrade the catalyst, forming ZrO₂ impurities.

Ultrasound-Assisted Synthesis

Fe₃O₄@SiO₂-SO₃H Nanoparticles

Sonochemical activation enhances reaction rates:

  • Cyclohexanone (1.0 equiv)
  • 3-Nitrobenzaldehyde (1.0 equiv)
  • Malononitrile (1.2 equiv)
  • Ammonium acetate (2.0 equiv)

Conditions : 40 kHz ultrasound, 50°C, 10–15 min.
Yield : 94%.

Benefits :

  • 5× faster than conventional heating.
  • Catalyst recyclable for 5 cycles without activity loss.

Mechanistic and Kinetic Analysis

Rate-Determining Steps

  • Knoevenagel adduct formation : Activation energy = 45.2 kJ/mol.
  • Cyclization : First-order kinetics (k = 0.18 min⁻¹).

Stereoelectronic Effects

  • 3-Nitrophenyl group : Electron-withdrawing nature accelerates Michael addition by 32% compared to phenyl analogs.
  • Benzo[d]dioxol-5-yl : Enhances π-stacking in transition states, reducing activation entropy.

Purification and Characterization

Crystallization Protocols

  • Solvent system : Ethanol/water (3:1 v/v) achieves >99% purity.
  • Melting point : 218–220°C (decomposition).

Spectroscopic Data

Technique Key Signals Source
¹H NMR δ 4.81 (s, 2H, NH₂), 7.41 (d, J=2.8 Hz)
¹³C NMR δ 119.6 (CN), 159.4 (C=O)
IR 3344 cm⁻¹ (NH₂), 2218 cm⁻¹ (CN)

Industrial-Scale Feasibility

Gram-Scale Synthesis

  • Batch size : 50 g in 2 L ethanol.
  • Productivity : 86% yield, 98.2% HPLC purity.

Cost Analysis

Component Cost per kg (USD) Contribution (%)
3-Nitrobenzaldehyde 220 41
Malononitrile 180 33
Catalyst 45 8

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing formation of 5-nitro regioisomer (12–15% impurity).
  • Solution : Use DMF as co-solvent to favor para-substitution (impurity <2%).

Nitro Group Reduction

  • Risk : Pd/C hydrogenation reduces nitro to amine at >50 psi H₂.
  • Mitigation : Employ low-pressure (10 psi) hydrogenation with PtO₂ catalyst.

Chemical Reactions Analysis

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the nitro group to an amino group, resulting in the formation of different amino-substituted quinoline derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, nucleophilic substitution reactions can occur at the amino group or the nitrophenyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications due to its unique chemical structure and properties.

    Chemistry: In the field of synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the preparation of various heterocyclic compounds.

    Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, make it a subject of interest in biological research. Studies may focus on its interactions with biological targets and its effects on cellular processes.

    Medicine: Due to its potential pharmacological activities, this compound may be explored as a lead compound in drug discovery and development. Researchers may investigate its efficacy and safety in preclinical and clinical studies.

    Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique structure may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interactions with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to changes in cellular functions and processes.

The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific biological activity. For instance, if the compound exhibits anticancer activity, it may target key proteins involved in cell proliferation and apoptosis. Understanding the precise mechanism of action requires detailed studies using techniques such as molecular docking, enzyme assays, and cellular assays.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogs lie in substituents on the phenyl rings and the heterocyclic core:

Compound Name / ID Substituents (Position 1 and 4) Key Functional Groups
Target Compound 3-Nitrophenyl (1), Benzo[d][1,3]dioxol-5-yl (4) Nitro, benzodioxole, cyano, ketone
2-Amino-4-(4-chlorophenyl)-1-(3-nitrophenyl)-... (311330-83-3) 4-Chlorophenyl (1), Benzo[d][1,3]dioxol-5-yl (4) Chloro, benzodioxole
2-Amino-1-(3-nitrophenyl)-4-(thiophen-3-yl)-... (311332-82-8) 3-Nitrophenyl (1), Thiophen-3-yl (4) Nitro, thiophene
2-Amino-4-(1,3-benzodioxol-5-yl)-1-(3-trifluoromethylphenyl)-... (339318-77-3) 3-Trifluoromethylphenyl (1), Benzodioxol-5-yl (4) CF3, benzodioxole

Key Observations :

  • Electron Effects : The 3-nitrophenyl group (target compound) enhances electrophilicity compared to 4-chlorophenyl or 3-trifluoromethylphenyl .
Physicochemical Properties

Melting points and solubility trends correlate with substituent polarity:

Compound Melting Point (°C) Solubility (Polar Solvents) Reference
Target Compound 200-210* Moderate (DMSO)
3-Amino-5-(1-vinyl-indol-2-yl)-... (3f) 182-184 High
2-Amino-4-(4-chlorophenyl)-... (311330-83-3) 215-217 Low

*Predicted based on nitro group’s crystalline stabilization.

Pharmacological Potential
  • Benzodioxole vs. Thiophene : Benzodioxole derivatives (target, ) exhibit improved blood-brain barrier penetration compared to thiophene analogs , making them candidates for CNS-targeting drugs.
  • Chloro vs. Trifluoromethyl : Chlorophenyl derivatives (e.g., ) show higher metabolic stability, whereas trifluoromethyl groups () improve lipophilicity and target affinity.

Biological Activity

The compound 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family and is notable for its diverse biological activities. This article explores its synthesis, structural characteristics, and particularly its biological activity against various diseases.

Structural Characteristics

This compound possesses a complex structure that includes:

  • A hexahydroquinoline core.
  • A benzo[d][1,3]dioxole moiety.
  • A nitrophenyl group.
  • A carbonitrile functional group.

The molecular formula is C23H18N4O3C_{23}H_{18}N_{4}O_{3}, and its structural representation can be summarized as follows:

\text{SMILES }C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups through methods such as:

  • Condensation reactions .
  • Cyclization processes.
    These methods have been optimized to yield high purity and yield rates.

Anticancer Activity

Research has demonstrated that derivatives of the hexahydroquinoline scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • The compound was tested against several human cancer cell lines, showing promising results in inhibiting cell proliferation.
  • IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the range of 5.1 to 22.08\mu M, indicating potent activity comparable to standard chemotherapeutic agents like doxorubicin and cisplatin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated:

  • It demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values were recorded between 3.9 to 31.5\mu g/ml, suggesting effective antibacterial properties .

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays:

  • It showed significant inhibition of lipid peroxidation, indicating its potential role in protecting cells from oxidative stress .

Case Studies

Several studies have investigated the biological activity of related compounds within the same structural framework:

StudyCompound TestedCell LineIC50 (µM)Activity
2-Amino derivativesHepG26.19Anticancer
Hexahydroquinoline derivativesMCF-75.10Anticancer
Related compoundsStaphylococcus aureus31.5Antibacterial

Q & A

Q. Table 1: Representative Reaction Conditions

StepReactantsSolventTemp (°C)Yield (%)
1Benzo[d][1,3]dioxole derivative + 3-nitrophenylacetonitrileDMF8062
2Cyclization with NH₄OAcEthanolReflux78
3Nitrile stabilizationCH₂Cl₂RT85

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • Single-Crystal XRD : Resolves stereochemistry and confirms the hexahydroquinoline scaffold. Example parameters from analogous compounds:
    • Space group: P1̄ (triclinic)
    • Bond angles: C–C–N = 117.92(15)°, C–O–C = 113.52(19)° .
  • Complementary Techniques :
    • IR Spectroscopy : Identifies nitrile (C≡N) stretches at ~2218 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
    • NMR : ¹³C NMR distinguishes aromatic (δ 110–150 ppm) and aliphatic carbons (δ 20–50 ppm) .

Advanced: How can computational chemistry resolve contradictions between experimental and predicted conformational data?

Methodological Answer:
Discrepancies often arise in dihedral angles or substituent orientations. A systematic approach includes:

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compare with XRD data .

Torsional Analysis : For example, the C1–C8–C9–C10 dihedral angle (−64.06° experimentally vs. −58.3° computationally) may indicate steric strain from the 3-nitrophenyl group .

Energy Profiling : Calculate rotational barriers for the benzo[d][1,3]dioxole moiety to assess flexibility .

Q. Table 2: Key Computational vs. Experimental Parameters

ParameterExperimental (XRD)Computational (DFT)Deviation
C8–C9 bond length (Å)1.5121.498−0.014
C11–N2–C10 angle (°)120.64118.92−1.72

Advanced: How to design a factorial experiment to evaluate substituent effects on reactivity?

Methodological Answer:
A 2³ factorial design can isolate the impact of substituents (e.g., nitro, benzo[d][1,3]dioxole) on reaction kinetics:

  • Variables :
    • A: Nitro group position (meta vs. para).
    • B: Solvent polarity (DMF vs. THF).
    • C: Temperature (80°C vs. 100°C).
  • Response Metrics : Reaction rate, yield, and byproduct formation .
  • Analysis : Use ANOVA to identify interactions (e.g., A×C may dominate due to thermal activation of nitro groups).

Advanced: What role can AI-driven simulations play in predicting reaction pathways for derivatives?

Methodological Answer:
AI models integrated with software like COMSOL Multiphysics enable:

  • Reaction Path Optimization : Quantum chemical calculations (e.g., transition state searches) guide selective functionalization at the 4-position .
  • Dynamic Parameter Adjustment : Machine learning algorithms iteratively refine conditions (e.g., solvent ratios) based on real-time HPLC data .
  • Case Study : For a 4-chlorophenyl analog, AI reduced optimization time by 40% compared to trial-and-error approaches .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions may arise from impurities or polymorphic forms. Mitigation strategies:

Purity Assurance : Validate via HPLC (≥95% purity) and mass spectrometry .

Polymorph Screening : Use XRD to identify crystalline forms; the orthorhombic polymorph may exhibit higher solubility than triclinic .

Bioassay Standardization : Control cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .

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